molecular formula C18H21NO3S B2481628 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide CAS No. 1396867-17-6

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide

Cat. No.: B2481628
CAS No.: 1396867-17-6
M. Wt: 331.43
InChI Key: QURZMHBVPVZBFY-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a synthetic organic compound It features a complex structure with a cyclopropyl group, a furan ring, a hydroxyethyl group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.

    Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the cyclopropyl group.

    Hydroxyethyl group addition: This can be done through a hydroxylation reaction, possibly using osmium tetroxide or a similar reagent.

    Phenylthio group attachment: This step could involve a thiol-ene reaction or a nucleophilic substitution reaction to introduce the phenylthio group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation conditions.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: H2 with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated ring structure.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the development of new therapeutics.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

  • The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c20-17(10-12-23-15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-22-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURZMHBVPVZBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CCSC2=CC=CC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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